Angolensic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

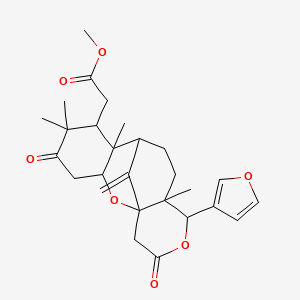

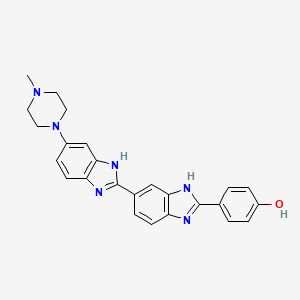

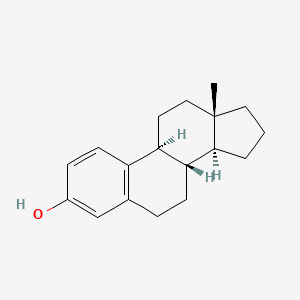

Angolensic acid methyl ester, also known as methyl angolensate, is a chemical compound with the molecular formula C27H34O7 . It is a type of fatty acid methyl ester (FAME), which are commonly used derivatives for fatty acid analysis .

Synthesis Analysis

The synthesis of fatty acid methyl esters like Angolensic acid methyl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

The molecular structure of Angolensic acid methyl ester contains 72 bonds in total, including 38 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 eight-membered ring, 2 ten-membered rings, 2 twelve-membered rings, 2 esters (aliphatic), and 1 ketone (aliphatic) .

Chemical Reactions Analysis

Fatty acid methyl esters like Angolensic acid methyl ester can undergo various chemical reactions. For instance, they can be separated by reversed-phase HPLC with an acetonitrile mobile phase. In the APCI source, acetonitrile forms reactive species, which add to double and triple bonds to form [M + C 3 H 5 N] +• ions. Their collisional activation in an ion trap provides fragments helpful in localizing the multiple bond positions .

Physical And Chemical Properties Analysis

Angolensic acid methyl ester has a melting point of 197°C and a predicted boiling point of 592.1±50.0°C. It has a predicted density of 1.23±0.1 g/cm3 and a LogP of 3.519 (est) .

Wirkmechanismus

The mechanism of action for the synthesis of Angolensic acid methyl ester involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Zukünftige Richtungen

Fatty acid methyl esters like Angolensic acid methyl ester have a great potential in the chemical industry. Their catalytic conversion allows them to produce a wide range of useful chemicals. They are more preferable compared to vegetable oils due to fewer impurities, lower viscosity, etc. The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol . This suggests that Angolensic acid methyl ester and similar compounds have a promising future in the chemical industry.

Eigenschaften

CAS-Nummer |

2629-14-3 |

|---|---|

Molekularformel |

C27H34O7 |

Molekulargewicht |

470.6 g/mol |

IUPAC-Name |

methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |

InChI |

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3 |

InChI-Schlüssel |

YNMYHRYTRCKSMI-UHFFFAOYSA-N |

SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |

Kanonische SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |

Andere CAS-Nummern |

2629-14-3 |

Synonyme |

angolensic acid methyl ester methyl angolensate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1216620.png)

![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoicacid](/img/structure/B1216635.png)